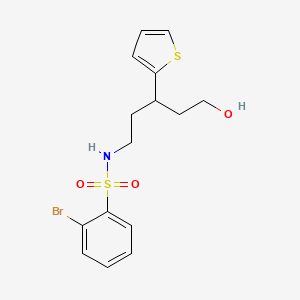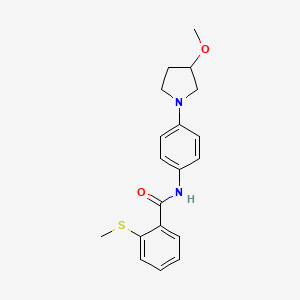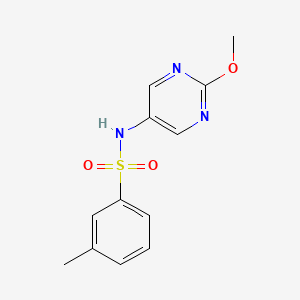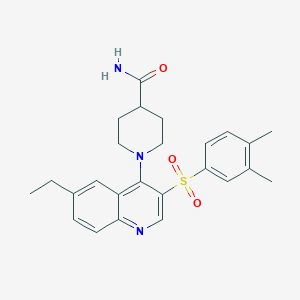![molecular formula C27H29N5OS B2949314 [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1305274-34-3](/img/structure/B2949314.png)
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a piperazine ring, a thiazole ring, and a pyrazolidine ring. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Thiazole is a heterocyclic compound that is also found in many drugs and has various biological activities . Pyrazolidine is another heterocyclic compound that is often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These might include determining its melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación
Nitrogen-containing heteroarene units play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, are particularly interesting for binding with target molecules. Among these, β-azolyl ketones constitute a family of compounds with potential applications in fungicides, bactericides, and herbicides .
Synthesis and Green Metrics
The compound has been synthesized using ionic organic solids as catalysts. Specifically, 1,3-bis(carboxymethyl)imidazolium chloride was employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology allowed the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a potential bioactive compound. Both the preparation of the chalcone and the triazole Michael addition to the chalcone demonstrated good green metrics .
Bioactivity and Potential Applications
While further research is needed, the compound’s unique structure suggests several potential applications:
a. Antifungal and Antibacterial Agents: Triazole derivatives have been explored for their antifungal and antibacterial properties. The compound’s structure may contribute to its efficacy in inhibiting fungal and bacterial growth .
b. Herbicidal Activity: Given the family of β-azolyl ketones’ herbicidal potential, this compound could be investigated as a herbicide or as part of herbicidal formulations .
c. Drug Development: The stability and ability of nitrogen-containing heteroarenes to bind to “privileged structures” through hydrogen bonding make them attractive candidates for drug development. Further studies could explore the compound’s potential as a lead compound for novel drugs .
Conclusion
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5OS/c1-17-6-5-7-21(14-17)26-28-20(4)25(34-26)22-16-23(30-29-22)27(33)32-12-10-31(11-13-32)24-15-18(2)8-9-19(24)3/h5-9,14-15,22-23,29-30H,10-13,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPYBXQWMQLWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)

![6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949233.png)


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2949238.png)
![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)


![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2949251.png)

